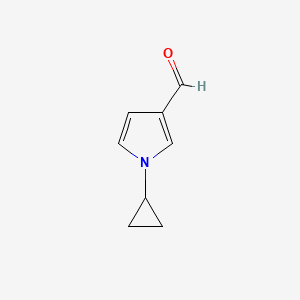

1-Cyclopropyl-1H-pyrrole-3-carbaldehyde

Description

Overview of Pyrrole (B145914) Heterocycles in Academic Research

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its electron-rich nature makes it highly reactive towards electrophilic substitution, providing a foundation for diverse chemical modifications. nih.govpharmaguideline.com Due to the broad spectrum of biological and pharmaceutical properties exhibited by pyrrole derivatives, significant research efforts are dedicated to developing novel and efficient synthetic routes to this important scaffold. mdpi.comresearchgate.netresearchgate.net

The substitution pattern on the pyrrole ring plays a critical role in determining its physicochemical properties and biological activity. In particular, the functionalization at the nitrogen atom, leading to N-substituted pyrroles, is a key strategy in medicinal chemistry and drug design. researchgate.netresearchgate.net Introducing substituents on the pyrrole nitrogen allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability. This modification can profoundly influence how the molecule interacts with biological targets. Consequently, N-substituted pyrroles are valuable building blocks for synthesizing compounds targeting a wide range of diseases. mdpi.comresearchgate.net The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a classic and effective method for preparing these derivatives under various catalytic conditions. pharmaguideline.comresearchgate.netnih.gov

The formyl group (-CHO), or carbaldehyde, is a versatile functional handle in organic synthesis. When attached to a pyrrole ring, it acts as a crucial precursor for a wide variety of chemical transformations. Pyrrole aldehydes can be readily converted into other functional groups such as carboxylic acids, alcohols, and amines, or used in condensation and carbon-carbon bond-forming reactions to construct more complex molecular architectures. nih.gov A standard method for introducing a formyl group onto a pyrrole is the Vilsmeier-Haack reaction, which typically uses phosphorus oxychloride and dimethylformamide. pharmaguideline.comwikipedia.org The position of the formyl group on the pyrrole ring significantly impacts the reactivity and synthetic utility of the resulting molecule. nih.govnih.gov

Contextualization of 1-Cyclopropyl-1H-pyrrole-3-carbaldehyde within Heterocyclic Chemistry

This compound is a specific N-substituted pyrrole that combines the unique features of a cyclopropyl (B3062369) group at the N1 position and a carbaldehyde at the C3 position. This combination of structural motifs makes it a compound of significant interest in synthetic and medicinal chemistry.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1354783-32-6 | epa.gov, bldpharm.com |

| Molecular Formula | C8H9NO | Inferred |

| IUPAC Name | This compound | bldpharm.com |

| Synonyms | 1-Cyclopropylpyrrole-3-carboxaldehyde | researchgate.net |

| Parent Compound | 1H-Pyrrole-3-carbaldehyde | sigmaaldrich.com |

Structural Peculiarities of the Cyclopropyl Moiety

The cyclopropyl group is the smallest possible carbocycle and possesses distinctive electronic and structural properties. Due to severe angle strain (the internal C-C-C bond angles are 60°), the C-C bonds have significant p-orbital character, often described using the Walsh or Coulson-Moffitt orbital models. wikipedia.org This enhanced π-character allows the cyclopropyl ring to participate in conjugation and stabilize adjacent carbocations. wikipedia.org

In drug design, the cyclopropyl moiety is increasingly used as a "bioisostere" for other groups, such as vinyl or phenyl, or to introduce conformational rigidity. nih.govacs.org Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a property attributed to the high C-H bond dissociation energy. nih.govacs.orghyphadiscovery.com This can lead to improved pharmacokinetic profiles, including reduced plasma clearance and enhanced potency. nih.govacs.org

While pyrroles are generally reactive towards electrophilic substitution, functionalization typically occurs at the C2 (or α) position due to greater stabilization of the cationic intermediate. The regioselective synthesis of pyrroles with a functional group specifically at the C3 (or β) position presents a significant synthetic challenge. rsc.orgresearchgate.net

Pyrrole-3-carbaldehydes are considered highly valuable synthetic intermediates precisely because of this difficulty in their preparation. researchgate.netrsc.org Direct formylation of pyrrole often yields the 2-carbaldehyde isomer, requiring multi-step strategies, such as using bulky protecting groups on the nitrogen, to achieve C3-formylation. rsc.org The development of one-pot, multicomponent reactions to directly access 1,2-disubstituted pyrrole-3-carbaldehydes is an area of active research. rsc.orgrsc.org The aldehyde group at the C3 position serves as a critical handle for building medicinally important fused heterocyclic systems, such as pyrrolo-quinolines and pyrrolo-phenanthridines. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-7-3-4-9(5-7)8-1-2-8/h3-6,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGRUMQBGSWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264287 | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354783-32-6 | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 1-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354783-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropyl 1h Pyrrole 3 Carbaldehyde and Analogs

Direct Synthetic Routes to 1-Cyclopropyl-1H-pyrrole-3-carbaldehyde

The most straightforward approaches to synthesizing this compound involve either attaching a formyl group to a pre-existing N-cyclopropylpyrrole ring or constructing the pyrrole (B145914) ring from precursors that already contain the cyclopropyl (B3062369) and formyl moieties.

Formylation Strategies on N-Cyclopropylpyrroles

The introduction of a formyl (-CHO) group onto an N-substituted pyrrole is a common synthetic transformation, typically achieved through electrophilic substitution. The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich heterocyclic compounds like pyrrole. organic-chemistry.orgijpcbs.com This reaction involves the use of a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The Vilsmeier reagent acts as the electrophile, attacking the electron-rich pyrrole ring. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.comwikipedia.org For N-substituted pyrroles, formylation can occur at either the C-2 (alpha) or C-3 (beta) position. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors. rsc.org While the nitrogen atom's lone pair makes the C-2 position electronically more reactive, the steric bulk of the N-substituent can direct the incoming electrophile to the less hindered C-3 position. chemistrysteps.com

In the case of 1-cyclopropylpyrrole, the cyclopropyl group is relatively small, but research on various 1-alkyl- and 1-aryl-pyrroles indicates that steric hindrance is a primary determinant of the product ratio. rsc.org Therefore, the Vilsmeier-Haack formylation of 1-cyclopropylpyrrole would likely produce a mixture of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde and the desired this compound. Separating these isomers would be a necessary subsequent step. The existence of the 2-carbaldehyde isomer as a commercial intermediate suggests this reaction is synthetically viable. chemimpex.com

Cyclization Reactions Incorporating Cyclopropyl and Formyl Precursors

An alternative to functionalizing a pre-formed ring is to construct the pyrrole ring from acyclic precursors that already contain the necessary components. The Paal-Knorr synthesis is a classic and powerful method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.com

To directly synthesize this compound via this route, one would react cyclopropylamine (B47189) with a 1,4-dicarbonyl compound that possesses a masked or revealed aldehyde at the appropriate position. A suitable precursor would be 2-(dimethoxymethyl)-1,4-butanedial or a related protected form of 3-formyl-2,5-hexanedione. The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org The reaction is often accelerated by the presence of a weak acid. organic-chemistry.orgrgmcet.edu.in The feasibility of this approach is supported by the accessibility of primary cyclopropylamines through methods like the Kulinkovich-Szymoniak reaction from nitriles or the Curtius degradation of carboxylic acids. nih.govorganic-chemistry.org

General Approaches to Pyrrole-3-carbaldehydes

The synthesis of the pyrrole-3-carbaldehyde scaffold is a well-explored area of organic chemistry, with several robust methods applicable to a wide range of N-substituted analogs. These general strategies provide a blueprint that could be adapted for the synthesis of the target cyclopropyl derivative.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. organic-chemistry.org Several MCRs have been developed for the synthesis of N-substituted pyrrole-3-carbaldehydes.

One notable strategy involves a one-pot, proline-catalyzed Mannich reaction-cyclization sequence. organic-chemistry.orgalfa-chemistry.com This method brings together an aldehyde, an aromatic amine, and succinaldehyde (B1195056). An initial reaction between the aldehyde and amine forms an in situ imine, which then undergoes a Mannich reaction with succinaldehyde. Subsequent cyclization and oxidation, often using an oxidant like 2-iodoxybenzoic acid (IBX), yields the N-aryl-pyrrole-3-carbaldehyde. ijpcbs.comalfa-chemistry.com While typically demonstrated with anilines, this methodology could potentially be adapted using cyclopropylamine to access the target compound.

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

| Sequential MCR | Aromatic Aldehyde, Aromatic Amine, Succinaldehyde | Proline, IBX | One-pot, in situ imine formation, Mannich reaction-cyclization-oxidation cascade. | organic-chemistry.orgalfa-chemistry.com |

| Catalytic MCR | 1,4-Ketoaldehyde, In situ generated imines | Proline | Chemoselective Mannich reaction followed by aerobic oxidative aromatization. | ijpcbs.com |

| Iodine-Promoted MCR | Diethyl acetylenedicarboxylate, Aromatic amines, Phenylglyoxal monohydrate | Iodine | Four-component reaction, forms dihydro-1H-pyrrol derivatives. | chemimpex.com |

Annulation and Ring-Closure Protocols

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of heterocyclic synthesis. Several such protocols yield the pyrrole-3-carbaldehyde core.

A [3+2] annulation approach has been demonstrated through the one-pot cascade reaction of 1,4-ketoaldehydes with imines, catalyzed by a secondary amine like proline. youtube.com This process proceeds via a chemoselective Mannich reaction, followed by intramolecular cyclization and aerobic oxidative aromatization to furnish densely substituted 3-formyl pyrroles. youtube.com

Another powerful method is the iodine/copper-mediated oxidative annulation. This de novo synthesis constructs pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. rgmcet.edu.in While this specific protocol yields the 2-carbaldehyde isomer, the principle of using metal-mediated oxidative C-H functionalization and cyclization represents a modern approach to pyrrole synthesis. rgmcet.edu.in

Palladium-Catalyzed Synthesis and Functionalization

Palladium catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several palladium-catalyzed methods have been applied to the synthesis of pyrrole derivatives.

One elegant approach is a one-pot, three-component reaction to generate functionalized pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. chemistrysteps.com The sequence involves a palladium-catalyzed Sonogashira coupling followed by a silver-mediated annulation of the resulting alkynyl-1,2,3-triazine, which rearranges to form the polysubstituted pyrrole-3-carbaldehyde. chemistrysteps.com

Furthermore, a Pd(TFA)₂-catalyzed [4+1] annulation has been developed for the synthesis of highly substituted pyrroles. This reaction combines α-alkenyl-dicarbonyl compounds with primary amines in a cascade fashion, using oxygen as the terminal oxidant. nih.gov The versatility of these palladium-catalyzed methods suggests they could be powerful tools for accessing specifically substituted pyrrole-3-carbaldehydes, including the N-cyclopropyl variant.

| Catalyst System | Reaction Type | Key Reactants | Key Features | Reference |

| Pd(0)/AgNO₃ | Three-component tandem reaction | 5-bromo-1,2,3-triazine, Terminal alkyne, Primary amine | Sonogashira coupling followed by silver-mediated annulation. | chemistrysteps.com |

| Pd(TFA)₂ | [4+1] Annulation | α-alkenyl-dicarbonyl compound, Primary amine | Cascade reaction, uses O₂ as terminal oxidant. | nih.gov |

| Pd(OAc)₂ or PdCl₂ | Cascade Transformation | N-propargylated pyrroles with alkene/ester groups | Regioselective intramolecular cyclization (5-exo-dig or 6-endo-dig). |

Gold(I)-Catalyzed Cascade Reactions

Gold(I) catalysis has become a powerful tool for synthesizing substituted pyrroles under mild conditions, valued for its high efficiency and functional group tolerance. organic-chemistry.org These reactions often proceed through cascade mechanisms, where a single gold catalyst orchestrates multiple bond-forming events in a single operation. A common strategy involves the gold-catalyzed hydroamination/cyclization cascade of α-amino ketones with alkynes, which provides access to a diverse range of multisubstituted pyrroles. acs.orgnih.gov The gold catalyst activates the alkyne through π-coordination, facilitating a regioselective hydroamination, which is followed by a cyclization/dehydration sequence to form the aromatic pyrrole ring. acs.org

Another elegant gold-catalyzed approach is the autotandem catalysis, which involves a formal (3+2) annulation. In this process, a single gold(I) catalyst first acts as a Lewis acid to activate an acetal (B89532) for addition by a gold-acetylide (formed via σ-activation of a terminal alkyne), and then facilitates a 5-endo-dig cyclization and subsequent aromatization to yield the pyrrole product. organic-chemistry.org This modular approach allows for the assembly of various substituted pyrroles from simple acyclic precursors. organic-chemistry.org Furthermore, gold catalysts can promote the cycloisomerization of substrates like alkynyl aziridines to give 2,5-disubstituted pyrroles. beilstein-journals.org The reaction pathway and product distribution can sometimes be influenced by the counter-ion of the gold catalyst. beilstein-journals.org

While these methods provide general access to substituted pyrroles, the synthesis of a 1-cyclopropyl-3-formyl derivative would specifically require starting materials bearing the cyclopropylamino moiety and a suitable alkyne partner that leads to the desired C3-substitution pattern, which can be challenging due to regioselectivity.

Table 1: Examples of Gold(I)-Catalyzed Pyrrole Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α-Amino ketones, Alkynes | Gold(I) chloride/triphenylphosphine (B44618), Silver triflate | Polysubstituted pyrroles | High regioselectivity, wide functional group tolerance. acs.orgnih.gov | acs.orgnih.gov |

| Amino acetals, Terminal alkynes | Cationic gold(I) complexes (e.g., IPrAuCl/AgOTf) | 1,2,4-Trisubstituted pyrroles | Autotandem catalysis; modular synthesis. organic-chemistry.org | organic-chemistry.org |

| Alkynyl aziridines | Ph3PAuCl / AgOTs | 2,5-Disubstituted pyrroles | Ring expansion/cycloisomerization. beilstein-journals.org | beilstein-journals.org |

Rhodium-Catalyzed Transformations

Rhodium catalysis offers several distinct pathways for the construction of the pyrrole core, often leveraging different starting materials and reaction mechanisms compared to gold catalysis. One notable method is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers, which enables the synthesis of mono-, di-, and trisubstituted pyrroles. acs.orgorganic-chemistry.org This transformation provides a route to functionalized pyrroles that can be applied to the synthesis of complex molecules. acs.org

Another powerful strategy involves the reaction of rhodium-stabilized imino-carbenes with furans. nih.gov This process initiates with a [3+2] annulation to form a bicyclic hemiaminal intermediate, which then undergoes ring-opening to generate highly functionalized trisubstituted pyrroles. nih.gov Additionally, rhodium(III)-catalyzed reactions involving the chelation-assisted C-H bond activation of allylamines and their subsequent annulation with alkenes can produce various pyrrole derivatives. acs.org More complex, multicomponent reactions have also been developed; for instance, the rhodium(III)-catalyzed oxidative annulative coupling of 1,2-diketones, 2-aminopyridine, and alkynes provides a straightforward route to cyclopenta[b]pyrroles. nih.gov These diverse rhodium-catalyzed methods highlight the versatility of this transition metal in constructing N-heterocyclic scaffolds. researchgate.net

Table 2: Overview of Rhodium-Catalyzed Pyrrole Syntheses

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Sulfonyl-1,2,3-triazoles, Vinyl ethers | Rhodium(II) acetate | Polysubstituted pyrroles | Transannulation reaction. acs.org | acs.org |

| Furans, Diazo compounds (source of imino-carbenes) | Rhodium(II) acetate | Highly functionalized pyrroles | [3+2] annulation followed by ring-opening. nih.gov | nih.gov |

| Allylamines, Alkenes | Rh(III) catalyst, AgOAc | Substituted pyrroles | Chelation-assisted C-H activation and N-annulation. acs.org | acs.org |

Derivatization of Pre-formed Pyrrole Scaffolds to Access this compound

This approach begins with a pyrrole ring that is already formed, which is then sequentially functionalized at the N1 and C3 positions.

The introduction of the cyclopropyl group onto the pyrrole nitrogen is a critical step. N-alkylation of pyrrole is typically achieved by treating the pyrrole anion with an appropriate alkylating agent. The potassium salt of pyrrole, formed by reacting pyrrole with a strong base, readily undergoes N-alkylation in solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org The use of crown ethers, such as 18-crown-6, can enhance the reactivity of the base (e.g., potassium superoxide) and improve the yields of N-alkylated products. nih.gov

For the synthesis of the target compound, a cyclopropyl precursor is required. While simple cyclopropyl halides could be used, alternative reagents like cyclopropylcarbinols have also been employed for the N-alkylation of various amines, catalyzed by acids such as Brookhart's acid. researchgate.net Another well-established method for N-alkylation is the Mitsunobu reaction, which allows for the coupling of alcohols (including branched and chiral variants) to the pyrrole nitrogen under mild conditions, although this is more commonly applied to systems like diketopyrrolopyrroles. rsc.org

Table 3: Conditions for N-Alkylation of Pyrrole and Related Heterocycles

| Heterocycle | Alkylating Agent/Precursor | Base/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Pyrrole | Alkyl halides (e.g., iodomethane) | Potassium salt (in DMSO) | High yield N-alkylation. rsc.org | rsc.org |

| Pyrrole | Alkylating reagents | Potassium superoxide, 18-crown-6 | Ultrasound can accelerate the reaction. nih.gov | nih.gov |

| Aromatic amines | Cyclopropylcarbinols | Brookhart's acid / HCl | Temperature-dependent regioselectivity. researchgate.net | researchgate.net |

Formylation at the C3 position of a 1-substituted pyrrole is regiochemically challenging. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich heterocycle. For pyrrole itself, formylation preferentially occurs at the more electron-rich C2 position. chemistrysteps.com To achieve C3 formylation on a 1-cyclopropylpyrrole, the C2 and C5 positions would need to be blocked, or reaction conditions would need to be carefully controlled to favor the less reactive C3 position.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. baranlab.org In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca However, for 1-substituted pyrroles, the N-substituent directs metalation to the C2 and C5 positions. Achieving C3 functionalization via DoM is therefore not straightforward and would likely require a more complex strategy, such as introducing a temporary directing group at the C2 position to guide metalation to C3.

The Vilsmeier-Haack reaction described above is fundamentally an oxidative formylation process. organic-chemistry.orgijpcbs.com Alternative oxidative approaches for C-H functionalization could also be envisioned. For instance, methods for the direct catalytic synthesis of β-(C3)-substituted pyrroles have been developed, though these often build the ring and introduce the C3-substituent simultaneously from acyclic precursors rather than functionalizing a pre-formed ring. rsc.org

A related strategy for introducing a formyl group involves the oxidation of a C3-methyl group. If 1-cyclopropyl-3-methylpyrrole were synthesized, a subsequent selective oxidation of the methyl group to an aldehyde could yield the target compound. Another approach could involve a C3-halogenated pyrrole intermediate. A 1-cyclopropyl-3-bromopyrrole could undergo a halogen-metal exchange followed by quenching with a formylating agent like DMF to install the aldehyde group at the C3 position, a common tactic in heterocyclic chemistry.

Reactivity and Transformation Pathways of 1 Cyclopropyl 1h Pyrrole 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions, as well as transformations leading to the formation of imines, enamines, alkenes, and alkynes.

Carbon-Carbon Bond Forming Reactions

The electrophilic carbon of the carbaldehyde group is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon bonds. This is exemplified in several classic organic reactions.

Aldol and Knoevenagel Condensations: In reactions analogous to the Knoevenagel condensation, pyrrole (B145914) aldehydes react with active methylene (B1212753) compounds. For instance, 1H-pyrrole-2-carbaldehyde undergoes condensation with substituted phenyl acetonitriles in the presence of a base like piperidine (B6355638) to yield 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. psu.edursc.org This type of reaction is also observed with other active methylene compounds like 3-cyanoacetylindole, often catalyzed by proline in an aqueous medium. researchgate.net These condensations are fundamental for extending the carbon chain and introducing new functional groups. The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes depending on the reaction conditions. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. libretexts.orgyoutube.com It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgyoutube.com A modification of this, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than Wittig reagents. wikipedia.orgconicet.gov.arresearchgate.net The HWE reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgconicet.gov.ar This reaction is initiated by the deprotonation of the phosphonate, followed by nucleophilic addition of the resulting carbanion to the aldehyde. wikipedia.org The subsequent elimination step is facilitated by an electron-withdrawing group alpha to the phosphonate. wikipedia.org One-carbon homologation of a pyrrole carboxaldehyde has been achieved via a Wittig reaction followed by mild hydrolysis of the resulting vinyl ether. clockss.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Pyrrole Aldehydes

| Reaction Type | Pyrrole Substrate | Reagent | Product Type | Key Features |

|---|---|---|---|---|

| Knoevenagel Condensation | 1H-pyrrole-2-carbaldehyde | Substituted phenyl acetonitriles | 3-substituted-(1H-pyrrol-2-yl)acrylonitriles | Base-catalyzed (piperidine). psu.edursc.org |

| Knoevenagel Condensation | Pyrrole-2-carboxyaldehyde | 3-cyanoacetylindole | 2-(Indole-3-carbonyl)-3-(pyrrol-2-yl)acrylonitrile | Proline-catalyzed in water. researchgate.net |

| Wittig Reaction | Pyrrole carboxaldehyde | Phosphorus ylide | Vinyl pyrrole | One-carbon homologation. clockss.org |

| Horner-Wadsworth-Emmons | General aldehydes | Phosphonate-stabilized carbanion | (E)-alkenes | More nucleophilic reagent than Wittig, easy byproduct removal. wikipedia.orgconicet.gov.ar |

Imine and Enamine Formation

The reaction of aldehydes with primary or secondary amines leads to the formation of imines and enamines, respectively. These reactions are typically acid-catalyzed and reversible. masterorganicchemistry.comlibretexts.org

Imine Formation: Primary amines react with aldehydes to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The rate of this reaction is pH-dependent, with an optimal pH of around 4-5. libretexts.org The in-situ generation of imines from stable precursors like N-functionalized hydroxylamine (B1172632) reagents has also been explored for nucleophilic addition reactions. nih.gov

Enamine Formation: Secondary amines react with enolizable aldehydes to form enamines. masterorganicchemistry.com The mechanism is similar to imine formation up to the iminium ion stage. libretexts.org However, since there is no proton on the nitrogen to lose, a proton is instead abstracted from an adjacent carbon, resulting in the formation of a C=C double bond conjugated to the nitrogen atom. libretexts.orgmasterorganicchemistry.com Enamines are valuable nucleophilic intermediates in organic synthesis. masterorganicchemistry.com

Alkene and Alkyne Formation

Beyond the Wittig and HWE reactions, other methods can be employed to convert the carbaldehyde group into alkenes and alkynes.

Alkene Formation: As previously discussed, the Wittig and Horner-Wadsworth-Emmons reactions are primary methods for alkene synthesis from aldehydes. libretexts.orgwikipedia.org These reactions offer good control over the location and stereochemistry of the newly formed double bond.

Alkyne Formation: While less direct than alkene formation, the conversion of aldehydes to terminal alkynes can be achieved through methods like the Corey-Fuchs reaction. This involves the reaction of the aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene, which is then treated with a strong base like n-butyllithium to induce elimination and form the alkyne. The resulting terminal alkyne can then be used in a variety of coupling reactions. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Nucleophilic substitution is less common but can occur under specific conditions, particularly with appropriately substituted pyrroles.

Regioselectivity and Reaction Mechanisms

The position of substitution on the pyrrole ring is influenced by the electronic nature of the ring and the directing effects of existing substituents.

Electrophilic Substitution: Pyrrole is an electron-rich heterocycle, and its predominant functionalization occurs through aromatic electrophilic substitution reactions. researchgate.net The presence of the N-cyclopropyl and C3-carbaldehyde groups on 1-Cyclopropyl-1H-pyrrole-3-carbaldehyde will influence the regioselectivity of further electrophilic substitutions. The electron-withdrawing nature of the carbaldehyde group at the C3 position would be expected to direct incoming electrophiles to the C4 or C5 positions.

Nucleophilic Substitution: Aromatic nucleophilic substitution on the electron-rich pyrrole ring is generally difficult. researchgate.net However, it can be facilitated in polyfunctionalized pyrroles. For example, in 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, N-alkyl derivatives undergo nucleophilic substitution of the 5-chloro group. researchgate.net

C-H Functionalization of Pyrroles

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic systems like pyrrole. tohoku.ac.jp

Transition Metal-Catalyzed C-H Functionalization: Various transition metals, including rhodium and nickel, catalyze the C-H functionalization of pyrroles. nih.govresearchgate.net For example, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole lead to highly selective C-H functionalization at the C2 position. nih.gov Nickel-catalyzed intramolecular C-H functionalization of N-alkenyl-substituted pyrroles can construct chiral tetrahydroindolizines. researchgate.net

Metal-Free C-H Functionalization: C-H functionalization can also be achieved under metal-free conditions. For instance, N-acylpyrroles can undergo a base-dependent chemoselective reaction, either an anionic Fries rearrangement (pyrrole dance) or a C-H functionalization of a solvent like toluene. rsc.org The choice of base, such as KN(SiMe3)2 versus LiN(SiMe3)2, dictates the reaction pathway. rsc.org

Table 2: Summary of C-H Functionalization Reactions of Pyrrole Derivatives

| Reaction Type | Catalyst/Reagent | Pyrrole Substrate | Position of Functionalization | Product Type |

|---|---|---|---|---|

| Dirhodium-catalyzed C-H Functionalization | Dirhodium tetracarboxylate | N-Boc-2,5-dihydro-1H-pyrrole | C2 | α-N functionalized pyrroline. nih.gov |

| Nickel-catalyzed C-H Functionalization | Ni(cod)₂ with chiral ligand | N-alkenyl-substituted pyrroles | Intramolecular annulation | Chiral tetrahydroindolizines. researchgate.net |

| Metal-Free C-H Functionalization | KN(SiMe3)₂ | N-acylpyrroles with toluene | - | Aryl benzyl (B1604629) ketones. rsc.org |

| Anionic Fries Rearrangement | LiN(SiMe3)₂ | N-acylpyrroles | C2 | 2-Aroylpyrroles. rsc.org |

Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions

The inherent strain energy of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov In donor-acceptor cyclopropanes, this process is kinetically facilitated because the donor (N-pyrrole) and acceptor (carbaldehyde) groups polarize and weaken the adjacent C-C bond of the cyclopropane ring. This polarization can be further enhanced by catalysts, leading to a variety of synthetically useful rearrangements and expansions. nih.gov

Lewis acids are highly effective catalysts for promoting the ring-opening of donor-acceptor cyclopropanes. nih.gov In the case of this compound, a Lewis acid would coordinate to the aldehyde's carbonyl oxygen. This coordination increases the electron-withdrawing capacity of the aldehyde group, further polarizing the molecule and facilitating the cleavage of the distal cyclopropane C-C bond. This process generates a stabilized 1,3-zwitterionic intermediate, which can be trapped by various nucleophiles or undergo cycloaddition reactions. researchgate.net

Research on analogous 2-arylcyclopropane-1,1-dicarboxylates demonstrates that different Lewis acids can tune the reaction's selectivity. For instance, Sc(OTf)₃ has been shown to be a particularly effective catalyst for mediating reactions of D-A cyclopropanes with various partners, such as thioketenes and 2-naphthols. nih.govnih.gov The reaction of D-A cyclopropanes with 2-naphthols can lead to either a Friedel-Crafts-type addition or a [3+2] cyclopentannulation, depending on whether Sc(OTf)₃ or Bi(OTf)₃ is used as the catalyst. nih.gov This highlights the potential to control the reaction pathway of this compound through catalyst selection.

Table 1: Representative Lewis Acid-Catalyzed Reactions of Donor-Acceptor Cyclopropanes

| D-A Cyclopropane Substrate | Reaction Partner | Lewis Acid Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Arylcyclopropane-1,1-dicarboxylates | 2-Naphthols | Sc(OTf)₃ | Friedel-Crafts Addition | nih.gov |

| 2-Arylcyclopropane-1,1-dicarboxylates | 2-Naphthols | Bi(OTf)₃ | [3+2] Cyclopentannulation | nih.gov |

| 2-Phenylcyclopropane-1,1-dicarboxylates | Thioketenes | Sc(OTf)₃ | [3+2] Cycloaddition (Tetrahydrothiophenes) | nih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Tosylaziridinedicarboxylate | MgI₂ | [3+2] Annulation (2H-Furo[2,3-c]pyrroles) | acs.org |

The generated 1,3-dipole from this compound could react intermolecularly with added nucleophiles or intramolecularly, potentially leading to ring-expanded heterocyclic systems.

Transition metals, particularly palladium and gold, are well-established catalysts for transformations involving cyclopropane rings.

Palladium-catalyzed reactions often involve the oxidative addition of a C-C bond to the metal center. A relevant study demonstrated the palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones to yield (E)-1-arylbut-2-en-1-ones. rsc.org This reaction, catalyzed by a Pd(OAc)₂/PCy₃ system, proceeds with high stereoselectivity. By analogy, this compound could undergo a similar transformation to yield the corresponding α,β-unsaturated ketone, 1-(1H-pyrrol-1-yl)but-2-en-1-one, with the pyrrole ring taking the place of the aryl group. rsc.org

Gold-catalyzed reactions offer another avenue for cyclopropyl modification. Gold(I) complexes are powerful π-acids that can activate alkynes, leading to the formation of cyclopropyl gold carbene-like intermediates that undergo further transformations. nih.govnih.gov While the target compound lacks an alkyne, related studies on alkynylcyclopropanes have shown that gold(I) catalysts can induce ring-expansion reactions to form cyclobutenyl ketones. beilstein-journals.org These reactions proceed under mild conditions and highlight the ability of gold catalysts to mediate complex skeletal rearrangements initiated by cyclopropane ring activation. beilstein-journals.org

The strained nature of the cyclopropyl ring also makes it susceptible to thermal and photochemical rearrangements.

Thermal rearrangements of cyclopropanes typically require high temperatures to overcome the activation barrier for C-C bond homolysis, often proceeding via a diradical intermediate. thieme-connect.de For donor-acceptor cyclopropanes, this barrier can be lower. Studies on 2-arylcyclopropanes bearing two carbonyl substituents have shown an unprecedented thermal rearrangement to 2-carbonyl-1-naphthol derivatives at temperatures between 210–340 °C. rsc.org This suggests that under thermal stress, this compound could undergo complex skeletal rearrangements involving both the cyclopropyl and pyrrole rings.

Photochemical rearrangements provide an alternative, often milder, method for inducing ring-opening. Upon photoexcitation, the cyclopropane can undergo ring cleavage to generate radical or zwitterionic intermediates. chemrxiv.orgrsc.org For example, photolysis of N-aryl cyclopropylamines in the presence of an electron-poor olefin leads to a formal [3+2] cycloaddition, proceeding through a single electron transfer (SET) mechanism without the need for a photocatalyst. chemrxiv.org Similarly, photolysis of 2-arylcyclopropylcarbinyl acetates results in a cyclopropylcarbinyl–homoallyl rearrangement. rsc.org Computational studies on cyclopropyl-substituted nitrenium ions, generated photochemically, also predict product distributions arising from cyclopropyl ring expansion and ethylene (B1197577) elimination. chemrxiv.org These examples suggest that irradiation of this compound could initiate aza-vinylcyclopropane-cyclopentene type rearrangements or other transformations via radical or ionic pathways. rsc.org

Annulation Reactions Leading to Fused Heterocyclic Systems

The combination of the pyrrole nucleus and the reactive cyclopropyl-aldehyde unit makes this compound a valuable precursor for annulation reactions, which are processes that build a new ring onto an existing one. These reactions can lead to a variety of fused heterocyclic systems with potential biological and material applications. bohrium.com

The pyrrolizine core is a bicyclic system composed of a fused pyrrole and pyrrolidine (B122466) ring, found in numerous natural products and pharmacologically active compounds. pharaohacademy.com The synthesis of a pyrrolizine from this compound is a conceptually attractive transformation. Such a reaction would constitute a formal [3+2] cycloaddition, where the three-carbon unit derived from the ring-opened cyclopropyl-aldehyde fragment cyclizes onto the C4 and C5 positions of the pyrrole ring.

This could be achieved via a cascade reaction initiated by the Lewis acid-catalyzed opening of the cyclopropane ring to form the 1,3-zwitterion. Subsequent intramolecular nucleophilic attack from the C4-position of the pyrrole ring onto the electrophilic carbon of the opened cyclopropane, followed by cyclization and dehydration, would yield the pyrrolizine skeleton. While this specific transformation has not been reported for this compound, related strategies have been successfully employed. For instance, domino Michael-aldol cyclizations of 2-pyrrole carbaldehydes with enals, and C-H activation-initiated cascades of N-alkoxycarbamoyl pyrroles, have been used to construct substituted pyrrolizine derivatives. rsc.orgnih.gov

Beyond pyrrolizines, this compound can serve as a building block for a wider array of polycyclic pyrrole derivatives. The reactivity of the molecule as a donor-acceptor cyclopropane allows it to participate in various cycloaddition and annulation reactions with suitable reaction partners.

Research has shown that D-A cyclopropanes can undergo formal [3+2] annulations with various strained rings and π-systems. A notable example is the MgI₂-catalyzed reaction with N-tosylaziridines to produce functionalized 2H-furo[2,3-c]pyrroles in a highly diastereoselective manner. acs.org This demonstrates the potential to fuse an oxygen-containing five-membered ring to the pyrrole core. Other potential annulation partners include alkynes, alkenes, and other heterocycles, which could lead to diverse fused systems like cyclopenta[b]pyrroles or thieno[2,3-b]pyrroles. nih.govrsc.org

Table 2: Annulation Reactions of D-A Cyclopropanes for Fused Heterocycle Synthesis

| D-A Cyclopropane Type | Annulation Partner | Catalyst/Conditions | Fused Product Type | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl D-A Cyclopropanes | N-Tosylaziridines | MgI₂ | 2H-Furo[2,3-c]pyrroles | acs.org |

| Aryl D-A Cyclopropanes | 2-Naphthols | Bi(OTf)₃ | Naphthalene-fused cyclopentanes | nih.gov |

| Aryl D-A Cyclopropanes | Thioketenes | Sc(OTf)₃ | 2-Methylidene-tetrahydrothiophenes | nih.gov |

| (General) | Nitroalkenes | Various | Pyrroles, Pyrazoles, etc. | researchgate.net |

These cascade reactions, often proceeding through metal- or acid-catalyzed ring-opening followed by intramolecular cyclization, provide a powerful and efficient strategy for the construction of complex molecular architectures from relatively simple precursors. wikipedia.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and energetic landscape of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of a molecule. For 1-Cyclopropyl-1H-pyrrole-3-carbaldehyde, methods like B3LYP with a basis set such as 6-311++G(d,p) would be appropriate for accurate predictions. researchgate.net

The electronic structure of a molecule is key to its chemical reactivity. A crucial aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. mdpi.com For this compound, the electron-donating pyrrole (B145914) ring and the electron-withdrawing carbaldehyde group would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the pyrrole ring, reflecting its electron-rich nature, while the LUMO would likely be centered on the carbaldehyde group, the site for nucleophilic attack. The cyclopropyl (B3062369) group, known for its ability to act as a π-electron donor, would also influence the electronic properties. stackexchange.com

Illustrative Data Table: Calculated Electronic Properties

| Parameter | Illustrative Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.15 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | A measure of the molecule's resistance to change in its electron distribution. |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic aldehydes, as specific computational data for this compound is not publicly available.

Vibrational frequency calculations, typically performed using DFT methods, are a powerful tool for predicting and interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. researchgate.netnih.gov These calculated frequencies can be scaled to better match experimental data. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the carbaldehyde group, C-N stretching and ring vibrations of the pyrrole moiety, and the characteristic vibrations of the cyclopropyl group. The predicted spectrum would serve as a valuable reference for experimental identification and structural confirmation of the compound. For instance, studies on similar pyrrole derivatives have successfully used DFT calculations to assign vibrational modes. researchgate.netnih.gov

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Illustrative Calculated Frequency (cm-1) | Description |

| C=O Stretch | 1680-1700 | Stretching vibration of the carbonyl group in the carbaldehyde. |

| C-N Stretch (ring) | 1350-1400 | Stretching vibration of the carbon-nitrogen bond within the pyrrole ring. |

| Pyrrole Ring Stretch | 1450-1550 | In-plane stretching vibrations of the pyrrole ring. |

| C-H Stretch (aldehyde) | 2700-2800 | Stretching vibration of the carbon-hydrogen bond of the aldehyde group. |

| Cyclopropyl C-C Stretch | 1000-1050 | Characteristic stretching vibrations of the cyclopropane (B1198618) ring. |

Note: These are illustrative frequency ranges based on known spectra of related compounds. Actual values would be obtained from specific DFT calculations.

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. researchgate.net A common synthetic route to pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comchemtube3d.com

A computational study of the Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole would involve modeling the interaction of the pyrrole with the Vilsmeier reagent (a chloroiminium ion). The analysis would identify the transition state for the electrophilic attack on the pyrrole ring, which is expected to occur preferentially at the C3 position due to the directing effect of the N-cyclopropyl group. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility and regioselectivity.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations are often performed on static structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and time-dependent behavior of molecules.

Conformational analysis would involve systematically rotating the bond connecting the cyclopropyl group to the pyrrole nitrogen and calculating the energy at each step. This would reveal the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. Molecular dynamics simulations could then be used to study the transitions between these conformers over time, providing a more complete picture of the molecule's dynamic behavior. The cyclopropyl group's unique strain and bonding characteristics can lead to interesting conformational preferences. chemistryworld.comdalalinstitute.commaricopa.edu

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For derivatives of this compound, particularly those that could be formed through subsequent reactions, tautomerism could be a relevant consideration. For example, if the aldehyde were to be reduced to an alcohol and then oxidized, or if other functional groups were introduced, keto-enol or other tautomeric equilibria could arise. researchgate.netnih.gov

For instance, a hypothetical 1-cyclopropyl-3-hydroxypyrrole could exist in equilibrium with its keto tautomer, 1-cyclopropyl-1H-pyrrol-3(2H)-one. researchgate.net Computational studies can predict the relative stabilities of these tautomers by calculating their free energies in different environments (gas phase or in solution). researchgate.netnih.gov Such studies on related systems, like pyrazolones, have shown that the preferred tautomer can be influenced by solvent effects and intermolecular interactions. wikipedia.org

In Silico Modeling for Chemical Reactivity Prediction

In silico modeling has emerged as a critical component of modern chemical research, offering a predictive lens through which to view chemical reactivity. By employing a range of computational techniques, from quantum mechanics to machine learning, it is possible to model the behavior of molecules and reactions with increasing accuracy. nih.gov These models are particularly useful for predicting the outcomes of reactions, including their regio- and stereoselectivity, and for designing and optimizing catalysts for specific transformations.

The prediction of regio- and stereoselectivity is a cornerstone of synthetic chemistry, and computational models have become indispensable in this area. rsc.org For a molecule like this compound, which possesses multiple reactive sites, understanding the factors that govern selectivity is crucial for its effective use in synthesis.

The pyrrole ring itself presents distinct regions for electrophilic and nucleophilic attack. The electron-rich nature of the pyrrole ring generally directs electrophilic substitution to the C2 and C5 positions, while the electron-withdrawing carbaldehyde group at the C3 position deactivates the ring towards electrophiles and can influence the regiochemical outcome of reactions. The N-cyclopropyl group can also exert steric and electronic effects.

Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of various reaction pathways. By calculating the activation energies for the formation of different regioisomers, it is possible to predict the most likely product. For instance, in a potential electrophilic substitution reaction, DFT calculations could determine whether the C2, C4, or C5 position is the most favorable for attack.

Similarly, for reactions involving the carbaldehyde group, such as nucleophilic addition, computational models can predict the stereochemical outcome. This is particularly relevant when the reaction creates a new stereocenter. By modeling the different diastereomeric transition states, the preferred stereoisomer can be identified. Machine learning algorithms, trained on large datasets of known reactions, are also increasingly being used to predict regioselectivity with high accuracy. nih.gov

Illustrative Data Table for Predicted Regioselectivity in Electrophilic Bromination:

| Reactive Site on Pyrrole Ring | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | 15.2 | |

| C4 | 18.9 | |

| C5 | 14.8 | Yes |

Note: The data in this table is illustrative and intended to represent the type of output generated from computational studies. Actual values would be derived from specific quantum chemical calculations.

Computational modeling plays a pivotal role in the rational design and optimization of catalysts for specific chemical transformations. By understanding the mechanism of a catalyzed reaction at a molecular level, it is possible to design catalysts with enhanced activity, selectivity, and stability.

For reactions involving this compound, catalysts could be designed to control the regioselectivity of substitution on the pyrrole ring or the stereoselectivity of additions to the carbaldehyde group. For example, in a catalytic hydrogenation of the carbaldehyde, different metal catalysts and chiral ligands could be modeled to predict which combination would yield the highest enantiomeric excess of the desired alcohol product.

The process often involves:

Mechanism Elucidation: Using quantum mechanics to map out the entire catalytic cycle, identifying the rate-determining step and key intermediates.

Ligand and Substrate Docking: Modeling the interaction of the substrate, this compound, with the catalyst's active site. This can reveal how the substrate binds and how this binding influences the reaction's outcome.

Virtual Screening: Computationally evaluating a large library of potential catalysts to identify the most promising candidates for experimental testing. This can significantly reduce the time and resources required for catalyst development.

Recent advances have seen the development of organocatalysts for reactions such as the 1,3-chlorochalcogenation of meso-cyclopropyl carbaldehydes, where screening of different catalysts and solvents was crucial for optimizing enantioselectivity. researchgate.net Similar computational screening could be applied to reactions with this compound.

Illustrative Data Table for Catalyst Performance in a Hypothetical Asymmetric Aldol Reaction:

| Catalyst | Chiral Ligand | Predicted Diastereomeric Ratio (dr) | Predicted Enantiomeric Excess (% ee) |

| Palladium (II) | (R)-BINAP | 90:10 | 95 |

| Rhodium (I) | (S,S)-Chiraphos | 85:15 | 88 |

| Iridium (I) | (R,R)-P-Phos | 92:8 | 97 |

Note: The data in this table is illustrative and intended to represent the type of output generated from computational studies for catalyst optimization. Actual values would be derived from specific modeling of the reaction system.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Architectures.urfu.runih.gov

The pyrrole (B145914) ring is a foundational scaffold in a vast number of natural products and pharmaceutically active molecules. nih.govnih.gov The presence of the aldehyde group on the 1-cyclopropyl-1H-pyrrole-3-carbaldehyde backbone provides a chemical handle for elaboration into more intricate systems.

The synthesis of polysubstituted pyrroles is a significant goal for chemists due to their wide-ranging applications. urfu.runih.gov this compound serves as an ideal starting point for further functionalization. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and carbon-carbon bond-forming reactions. nbinno.com

Research has demonstrated that N-aryl-pyrrole-3-carbaldehydes are key intermediates in the facile, one-pot synthesis of fused heterocyclic systems. nih.govrsc.org These methods often involve a multicomponent reaction where an amine, an aldehyde, and a dialdehyde (B1249045) like succinaldehyde (B1195056) react to form the pyrrole-3-carbaldehyde core, which can then be cyclized to create diverse bioactive scaffolds such as pyrroloquinolines and pyrrolo-oxadiazoles. nih.gov By analogy, this compound is a prime candidate for similar transformations, enabling the creation of complex, fused architectures built upon the N-cyclopropylpyrrole framework.

The pyrrole nucleus is a key structural feature in many natural products, including heme, chlorophyll, and various marine alkaloids. nih.govnih.gov Consequently, the development of synthetic routes to functionalized pyrroles is of great interest. Pyrrole-3-carbaldehydes, in general, are valuable intermediates in this context. nbinno.com For instance, they have been investigated as starting materials for cytotoxic antibiotics like roseophilin. nbinno.com While the direct use of this compound in a completed natural product synthesis is not prominently documented, its role as a functionalized building block is clear. The N-cyclopropyl group offers a unique lipophilic and conformationally constrained substituent that can be used to generate novel analogues of existing natural products, potentially modulating their biological activity.

In Materials Science Research

The application of pyrrole derivatives extends beyond pharmaceuticals into the realm of materials science, where they are used to create polymers and other functional materials. urfu.runih.gov

The isomer, 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde, is noted for its utility in formulating advanced materials, including polymers and coatings with improved properties. chemimpex.com It is reasonable to infer that this compound possesses similar potential. The aldehyde functionality provides a reactive site for polymerization reactions, such as condensation polymerization with appropriate co-monomers. Furthermore, pyrrole-containing polymers are well-known for their conductive properties, and the N-cyclopropyl group could influence the packing and electronic characteristics of the resulting material. Research into polymers based on pyrrole-dione structures highlights the role of this heterocycle in creating materials for high-performance electronics, such as thin-film transistors. rsc.org

The development of novel ligands for transition-metal catalysis is a cornerstone of modern synthetic chemistry. Pyrrole-containing molecules have been successfully employed in this capacity. For example, Pyrrole-2-carboxylic acid has been identified as an effective ligand for copper-catalyzed cross-coupling reactions. nih.gov This demonstrates the capacity of the pyrrole scaffold to coordinate with metal centers and facilitate catalysis.

This compound can serve as a precursor to a variety of potential ligands. The aldehyde group can be readily converted into other functionalities, such as amines (via reductive amination) or imines, which are common coordinating groups in catalyst design. The structural rigidity and electronic properties imparted by the N-cyclopropylpyrrole core could lead to the development of new, highly selective catalysts for a range of chemical transformations.

Development of Novel Synthetic Methodologies

The synthesis of C3-functionalized pyrroles has historically been a challenging task. nih.gov Recent advancements have focused on creating more efficient and atom-economical routes. A significant development is the one-pot, sequential multicomponent synthesis of N-substituted pyrrole-3-carbaldehydes. nih.govrsc.org This approach involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and an imine, followed by an oxidation step. nih.govresearchgate.net This method avoids the use of harsh reagents and multi-step procedures that require protecting groups, representing a green and efficient pathway to compounds like this compound. nih.gov The continuous development of such methodologies, including flow chemistry processes and novel organocatalytic systems, is crucial for making these valuable building blocks more accessible for research and industrial applications. nih.govsyrris.com

Interactive Data Tables

Table 1: Compound Profile for this compound

| Property | Value | Reference |

| CAS Number | 1354783-32-6 | bldpharm.com |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.17 g/mol | |

| IUPAC Name | This compound |

Table 2: Summary of Synthetic Applications

| Application Area | Description | References |

| Precursor for Fused Heterocycles | The aldehyde group facilitates cyclization reactions to form complex, bioactive scaffolds like pyrroloquinolines. | nih.gov, rsc.org |

| Natural Product Analogue Synthesis | The N-cyclopropylpyrrole core can be incorporated into structures analogous to existing natural products to explore new biological activities. | nih.gov, nbinno.com |

| Potential Polymer Precursor | By analogy to its isomer, the compound is a potential monomer for creating functional polymers and advanced materials, with the aldehyde as a reactive handle for polymerization. | chemimpex.com, rsc.org |

| Precursor for Ligands and Catalysts | The aldehyde can be chemically modified to introduce coordinating groups, making the molecule a building block for novel ligands used in transition-metal catalysis. | nih.gov |

| Subject of Novel Synthetic Methods | The compound can be synthesized via modern, efficient multicomponent reactions, which represents an advance in accessing C3-functionalized pyrroles. | researchgate.net, nih.gov |

Role As a Privileged Scaffold or Bioisostere in Medicinal Chemistry Research

Design of Novel Chemical Entities (NCEs) utilizing the 1-Cyclopropyl-1H-pyrrole Scaffold

The unique architecture of the 1-cyclopropyl-1H-pyrrole scaffold makes it an attractive template for the design of Novel Chemical Entities (NCEs). researchgate.net Pyrroles are recognized as biologically active scaffolds that possess a diverse range of activities, and the pyrrole (B145914) ring system can host various pharmacophores to create more active compounds. biolmolchem.com The aldehyde functional group at the 3-position serves as a versatile chemical handle, allowing for the synthesis of a wide array of derivatives. For instance, research has highlighted pyrrole carbaldehyde as a potent template for developing inhibitors of the enoyl-ACP reductase enzyme, a critical target in antibacterial drug discovery. researchgate.net The design of NCEs based on this scaffold leverages the foundational biological relevance of the pyrrole core while using the cyclopropyl (B3062369) and formyl groups to fine-tune properties and explore new chemical space. biolmolchem.comresearchgate.net

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds by modifying the core structure of a known active molecule. researchgate.netplos.org The 1-cyclopropyl-1H-pyrrole scaffold can be both a product of and a starting point for such explorations. In one example of scaffold hopping, researchers replaced a 1H-pyrrolo[3,2-c]quinoline scaffold with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide to investigate the impact on serotonin (B10506) 5-HT6 receptor affinity. nih.gov This change from a rigid, fused system to a more adaptable single-ring core demonstrates how modifications of the pyrrole backbone can lead to compounds with different functional activities. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For the 1-cyclopropyl-1H-pyrrole-3-carbaldehyde scaffold, SAR exploration would involve synthesizing a library of analogs to probe how different substituents impact biological activity. Key areas for modification include the cyclopropyl group, the pyrrole ring itself, and the aldehyde function.

A SAR study on a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group (a close relative of the 3-carbaldehyde) and the N-benzyl side chain were important for inhibitory potency against metallo-β-lactamases. nih.gov Similarly, another study of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists involved introducing various substituents onto an aniline (B41778) ring system attached to the pyrrole core to establish a clear SAR. nih.gov These studies underscore that systematic modification of substituents on the pyrrole scaffold is a proven method for discovering compounds with enhanced potency and desired biological effects. nih.govnih.gov

Bioisosteric Replacements in Lead Optimization Research

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. researchgate.net This strategy is used to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. prismbiolab.com The this compound contains two key motifs—the cyclopropyl group and the formyl group—that are highly valuable in bioisosteric replacement strategies.

The cyclopropyl group is a versatile and widely used bioisostere in medicinal chemistry. nih.gov Its unique steric and electronic properties allow it to mimic other common chemical groups, often with significant advantages.

Isopropyl and gem-Dimethyl Groups: A frequent bioisosteric replacement is the substitution of an isopropyl or a gem-dimethyl group with a cyclopropyl ring. beilstein-journals.org This change can lead to improved metabolic stability and increased rigidity, which can be favorable for binding to a biological target. beilstein-journals.org

Aromatic Rings: The cyclopropyl group is also recognized as a viable replacement for aromatic rings like phenyl. nih.gov This substitution can improve physicochemical properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which often correlates with better solubility and reduced metabolic liability. nih.gov Traditional bioisosteric replacements for ortho-substituted phenyl rings have often focused on carbocycles such as the cyclopropyl group. domainex.co.uk

Alkenes: The rigid nature of the cyclopropyl ring makes it an effective isostere for an alkene, locking in a specific conformation and potentially improving target engagement. nih.gov

Table 1: The Cyclopropyl Group as a Bioisostere

| Original Group | Bioisosteric Replacement | Rationale and Potential Advantages |

|---|---|---|

| Isopropyl | Cyclopropyl | Increased metabolic stability, enhanced rigidity, modulation of pKa. beilstein-journals.org |

| Phenyl | Cyclopropyl | Improved physicochemical properties (e.g., solubility), reduced metabolic risk. nih.gov |

| Alkene | Cyclopropyl | Conformational rigidity, fixed geometry for structure-activity studies. nih.gov |

The formyl (aldehyde) group on the this compound is not typically a bioisostere itself but serves as a highly versatile synthetic precursor to various functional groups that are. Its reactivity allows for straightforward chemical transformations into common bioisosteric moieties.

Precursor to Amide Bioisosteres: The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with amines to form amides. The resulting amide bond is a key structural feature in many drugs, but it is also susceptible to hydrolysis. The carboxylic acid can be converted into more stable amide bioisosteres like oxadiazoles (B1248032) or triazoles.

Precursor to Other Functional Groups: The formyl group can be reduced to a primary alcohol, which can then be further functionalized. It can also be converted into an oxime or a nitrile. A recent protocol demonstrated the conversion of an aldehyde to a trifluoromethyl group, showcasing the aldehyde's utility in accessing important functionalities. domainex.co.uk The synthesis of 2-formyl pyrroles from precursors like 2-thionoesters highlights the importance of the formyl group as a key synthetic intermediate for building more complex molecules. rsc.org

General Utility in the Development of Research Probes for Biological Systems

A chemical probe is a selective small molecule used to study the function of a protein target in biological systems. The this compound scaffold is a valuable building block for the creation of such probes. While not a probe itself, its chemical functionality allows it to be elaborated into more complex molecules designed for specific biological investigations.

The isomer, 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, is noted as a key intermediate in the synthesis of novel pharmaceuticals, including anti-inflammatory and analgesic agents. chemimpex.com This utility as a versatile intermediate for creating bioactive molecules directly translates to its potential in developing research probes. chemimpex.com The aldehyde handle allows for the attachment of reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling of protein targets, enabling detailed mechanistic studies. The pyrrole core provides a stable and well-characterized scaffold that can be systematically modified to achieve the high potency and selectivity required for a reliable chemical probe. nih.gov

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern organic chemistry. Future efforts will likely concentrate on making the synthesis of 1-Cyclopropyl-1H-pyrrole-3-carbaldehyde and its analogs more sustainable. This involves exploring alternative energy sources, greener solvents, and atom-economical reaction designs.

Catalytic Systems: Research into sustainable iridium-catalyzed pyrrole (B145914) synthesis, which uses renewable alcohols as starting materials and eliminates hydrogen gas as the only byproduct, represents a promising green approach. nih.gov The development of metal-free, one-pot multicomponent reactions under aerobic conditions is another significant trend. rsc.org For instance, proline-catalyzed Mannich reaction-cyclization sequences offer a metal-free pathway to substituted pyrrole-3-carbaldehydes. rsc.orgresearchgate.netrsc.org

Alternative Solvents and Conditions: A key trend is the move away from hazardous organic solvents. The use of water as a solvent in the presence of catalysts like iron(III) chloride for Paal-Knorr condensations demonstrates a greener alternative. organic-chemistry.org Furthermore, reactions performed under neat conditions (without solvent) or in basic water-methanol solutions at mild temperatures are being developed for the synthesis of pyrrole derivatives from bio-based sources like 3-hydroxy-2-pyrones. acs.orgpolimi.it

Enzymatic and Bio-based Routes: A frontier in green synthesis is the use of biocatalysts. The enzymatic fixation of CO2 to a pyrrole substrate to produce pyrrole-2-carbaldehyde showcases a novel and highly sustainable approach. mdpi.com This method, utilizing a UbiD-CAR biocatalytic system, could be adapted for the synthesis of C-3 carbaldehyde derivatives, providing a route from simple feedstocks under mild, aqueous conditions. mdpi.com

Table 1: Green Synthesis Strategies for Pyrrole Derivatives

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Iridium Catalysis | Deoxygenation and selective C-N/C-C bond formation from secondary alcohols and amino alcohols. | Uses renewable feedstocks; eliminates H₂ as the sole byproduct. | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants, such as a proline-catalyzed reaction between aldehydes, amines, and succinaldehyde (B1195056). | High atom and step economy; reduced waste; operational simplicity. | rsc.orgrsc.orgresearchgate.net |

| Biocatalysis (Enzymatic) | Use of enzymes (e.g., UbiD-CAR system) for reactions like CO₂ fixation onto a pyrrole ring. | High selectivity; mild aqueous conditions; use of renewable feedstocks. | mdpi.com |

| Aqueous Synthesis | Performing reactions like the Paal-Knorr condensation in water, often with a catalyst like FeCl₃. | Eliminates hazardous organic solvents; improved safety. | organic-chemistry.org |

Chemo- and Regioselective Functionalization Strategies

The selective modification of the this compound core is crucial for creating a diverse library of derivatives for screening and application. The regiochemistry of pyrrole functionalization can be challenging; therefore, developing precise and predictable methods is a key research direction.

The synthesis of C3-functionalized pyrroles has been described as a difficult task, often requiring multi-step processes involving protecting groups. nih.gov However, recent advances in one-pot, sequential multicomponent reactions have enabled the direct and regioselective synthesis of N-aryl-pyrrole-3-carbaldehydes. rsc.orgnih.gov These methods proceed through a proline-catalyzed Mannich reaction-cyclization sequence followed by an oxidative aromatization, providing specific access to the C3-formylated product. rsc.orgrsc.org

Future work will likely expand upon these principles to allow for the selective functionalization of other positions on the pyrrole ring while the C3-aldehyde is in place. This could involve:

Developing orthogonal protection group strategies.

Exploiting the directing effects of the N-cyclopropyl and C3-formyl groups in electrophilic aromatic substitution reactions.

Utilizing transition-metal-catalyzed C-H activation to selectively introduce substituents at the C2, C4, or C5 positions.

Exploring non-traditional transformations, such as the oxidative amidation of the aldehyde group to form pyrrole carboxamides via pyrrole acyl radical intermediates. rsc.org

Expanding the Scope of Catalytic Transformations

Catalysis is at the heart of modern synthetic chemistry, and its application to pyrrole synthesis is a rapidly evolving field. For this compound, future research will aim to leverage novel catalytic systems to build molecular complexity efficiently.

Emerging trends include the use of a wide array of transition metals to catalyze unique transformations:

Gold Catalysis: Gold-catalyzed cascade hydroamination/cyclization reactions of α-amino ketones with alkynes have proven effective for synthesizing substituted pyrroles. organic-chemistry.org

Silver Catalysis: Silver-catalyzed formal [4+1C] insertion cascades involving enaminones and carbenes offer a chemo- and regioselective route to multisubstituted pyrroles. researchgate.net

Copper Catalysis: Copper-catalyzed aerobic oxidative coupling of diols and primary amines provides a pathway to N-substituted pyrroles at room temperature. organic-chemistry.org

Palladium Catalysis: Palladium(0)-catalyzed three-component spiroannulation reactions have been developed for the rapid assembly of complex spirocarbocyclic molecules from simple precursors. rsc.org

A significant area of growth is in asymmetric catalysis to produce enantiomerically pure pyrrole derivatives. Organocatalytic approaches, such as the use of chiral BINOL-derived phosphoric acids in enantioselective [6+2]-cycloadditions of pyrrole-2-carbinols, highlight a sophisticated strategy to create complex, chiral pyrrolizine structures. nih.gov Adapting such catalytic enantioselective transformations to derivatives of this compound is a logical and promising future direction.

Advanced Computational Design of Novel Derivatives with Tunable Reactivity

In silico methods are becoming indispensable tools for accelerating the discovery of molecules with desired properties. For this compound, computational chemistry will play a pivotal role in designing novel derivatives with fine-tuned electronic properties and reactivity.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are already being used to design pyrrole derivatives as potent enzyme inhibitors. researchgate.net These studies help identify key structural features required for biological activity, such as specific hydrogen bonding patterns or hydrophobic interactions within a receptor's active site. nih.govnih.govnih.gov